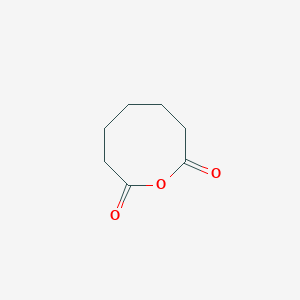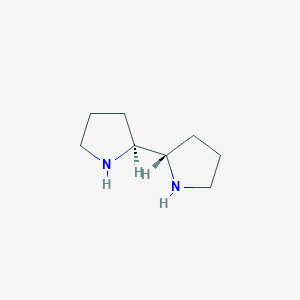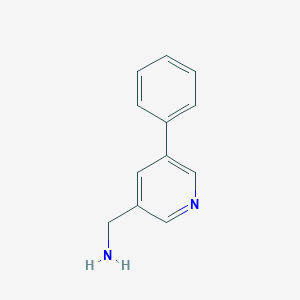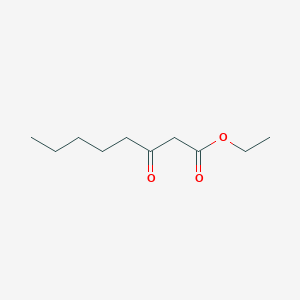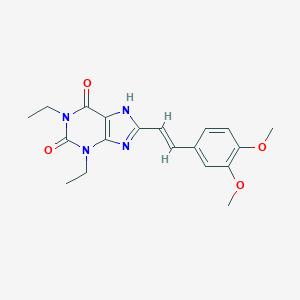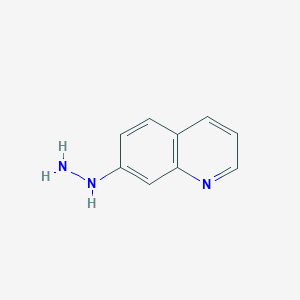
7-Hydrazinylchinolin
Übersicht
Beschreibung
7-Hydrazinylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. 7-Hydrazinylquinoline, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.
Wissenschaftliche Forschungsanwendungen
7-Hydrazinylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound has shown potential as an antibacterial, antifungal, and antitubercular agent. It is also being investigated for its anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Wirkmechanismus
Target of Action
7-Hydrazinylquinoline primarily targets Mycobacterium tuberculosis DNA gyrase . DNA gyrase is an enzyme that regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy . It also targets Schistosoma mansoni’s cathepsin B1 enzyme (SmCB1) , which plays a crucial role in hemoglobin degradation within the worm’s gut and its nutrition processes .
Mode of Action
7-Hydrazinylquinoline interacts with its targets by inhibiting their function. For instance, it inhibits the DNA gyrase in Mycobacterium tuberculosis, thereby disrupting the bacteria’s DNA replication process . Similarly, it inhibits the SmCB1 enzyme in Schistosoma mansoni, affecting the worm’s nutrition processes .
Biochemical Pathways
Given its inhibitory action on dna gyrase and smcb1, it can be inferred that it affects the dna replication process in mycobacterium tuberculosis and the hemoglobin degradation pathway in schistosoma mansoni .
Pharmacokinetics
A study has reported the prediction of the pharmacokinetic properties of some quinoline compounds using qikprop software
Result of Action
The inhibition of DNA gyrase by 7-Hydrazinylquinoline results in the disruption of DNA replication in Mycobacterium tuberculosis, leading to the death of the bacteria . Similarly, the inhibition of SmCB1 in Schistosoma mansoni disrupts the worm’s nutrition processes, potentially leading to its death .
Biochemische Analyse
Biochemical Properties
Quinoline, the parent compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline and its derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The process is as follows:
Starting Materials: 4,7-dichloroquinoline and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in absolute ethanol as a solvent. Hydrazine hydrate is added dropwise to a solution of 4,7-dichloroquinoline in ethanol.
Reflux: The mixture is refluxed for 2-3 hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods: While specific industrial production methods for 7-Hydrazinylquinoline are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydrazinylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group to form amines or other reduced products.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aldehydes and ketones are used in the presence of acidic or basic catalysts to form hydrazones.
Major Products:
Oxidation Products: Quinoline derivatives with various functional groups.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Hydrazones and other substituted quinoline derivatives
Vergleich Mit ähnlichen Verbindungen
7-Chloro-4-hydrazinylquinoline: Similar in structure but with a chlorine atom at the 7-position.
Quinoline: The parent compound with a simpler structure.
Hydrazinylquinoline Derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness: 7-Hydrazinylquinoline is unique due to its specific hydrazinyl group at the 7-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of bioactive molecules and in medicinal chemistry research .
Eigenschaften
IUPAC Name |
quinolin-7-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGSIFNFGXGLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



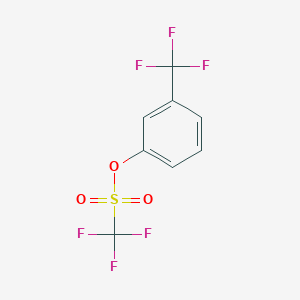
![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)
![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)
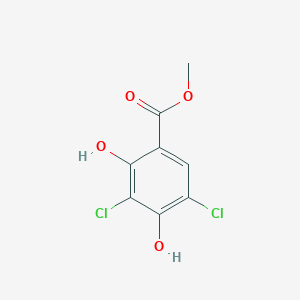
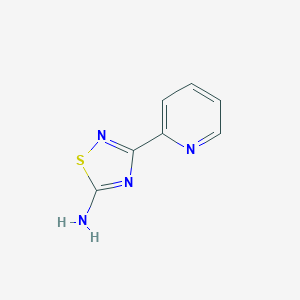
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)

